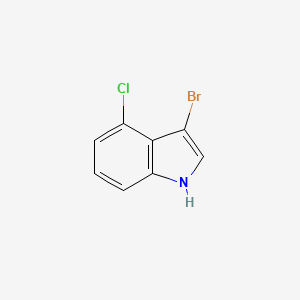

3-Bromo-4-chloro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHLLIHIRBMKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623951 | |

| Record name | 3-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181332-74-0 | |

| Record name | 3-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Halogenated Indole Scaffold

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-1H-indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The specific functionalization of the indole ring allows for the fine-tuning of molecular properties to modulate pharmacological activity. The compound this compound is a valuable synthetic intermediate, providing a versatile platform for further chemical elaboration. The presence of two distinct halogen atoms at specific positions—chlorine on the benzene ring and bromine at the highly reactive C3 position—enables selective, orthogonal cross-coupling reactions, making it a key building block for complex molecular architectures in drug discovery programs.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Strategic Approach: Retrosynthesis and Pathway Selection

The most logical and efficient approach to synthesizing this compound is through the direct, regioselective bromination of a readily available precursor, 4-chloro-1H-indole. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack.[2] This inherent reactivity forms the basis of our synthetic strategy.

The primary challenge lies in achieving mono-bromination exclusively at the C3 position while avoiding side reactions such as bromination at other positions or on the nitrogen atom. This is best accomplished by selecting a mild and selective brominating agent and carefully controlling the reaction conditions.

Caption: Retrosynthetic analysis of this compound.

Core Synthesis Pathway: Electrophilic Bromination of 4-Chloro-1H-indole

The synthesis is a straightforward two-step process starting from a suitable aniline derivative to first construct the indole core, followed by the critical C3-bromination.

Part 1: Synthesis of the Precursor, 4-Chloro-1H-indole

While 4-chloro-1H-indole is commercially available, it can be synthesized through various established methods, most commonly the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from 4-chlorophenylhydrazine and a suitable aldehyde or ketone. Other modern synthetic routes from substituted anilines or dihalophenols have also been developed.[3][4] For the purposes of this guide, we will assume the availability of the 4-chloro-1H-indole starting material.

Part 2: Regioselective C3-Bromination

This step is the cornerstone of the synthesis, where the bromine atom is introduced at the nucleophilic C3 position.

Reagent Selection: The Case for N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used, it is highly corrosive, volatile, and can lead to over-bromination and other side products. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[5] It is a crystalline solid that is easier and safer to handle than liquid bromine.[6][7] NBS serves as a mild source of electrophilic bromine, providing excellent regioselectivity for the C3 position of electron-rich indoles, often in high yields.[8][9][10]

Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The lone pair of electrons on the indole nitrogen enhances the electron density of the pyrrole ring, making the C3 carbon atom highly nucleophilic. This C3 atom attacks the electrophilic bromine atom of NBS, forming a resonance-stabilized cationic intermediate (often called a sigma complex or Wheland intermediate). The reaction is completed by the loss of a proton (H⁺) from the C3 atom, which re-establishes the aromaticity of the indole ring and yields the final this compound product.[11][12][13]

Caption: Mechanism of electrophilic C3-bromination of 4-chloroindole.

Causality Behind Experimental Choices

-

Solvent: Solvents such as tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) are commonly used. They are chosen for their ability to dissolve the indole substrate and NBS without reacting with them. Anhydrous conditions are crucial, as water can hydrolyze NBS and the desired product.[6]

-

Temperature: The reaction is typically conducted at low temperatures (e.g., 0 °C to -78 °C).[14] This is critical for controlling the reaction's exothermicity and preventing the formation of undesired byproducts, such as di-brominated species. Lowering the temperature enhances the selectivity for the kinetically favored C3 product.

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents potential side reactions with atmospheric oxygen or moisture, ensuring higher purity and yield of the final product.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Equipment:

-

4-Chloro-1H-indole

-

N-Bromosuccinimide (NBS), recrystallized

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask with a magnetic stir bar

-

Ice-water bath or cryocooler

-

Inert gas line (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask under a positive pressure of nitrogen, add 4-chloro-1H-indole (1.0 eq.).

-

Dissolution: Add anhydrous THF (approx. 0.1-0.2 M concentration) and stir the mixture until the starting material is fully dissolved.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

-

Reagent Addition: Add N-bromosuccinimide (1.0-1.05 eq.) to the cooled solution in small portions over 15-20 minutes. Adding the NBS slowly is crucial to maintain temperature control and minimize side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Data Presentation & Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

| Parameter | Value/Observation |

| Starting Material | 4-Chloro-1H-indole |

| Product | This compound |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Tetrahydrofuran (THF) |

| Typical Yield | >85% |

| Appearance | White to off-white solid |

| ¹H NMR | Disappearance of the C3-H proton signal (typically ~6.7 ppm); characteristic shifts in the aromatic protons (H2, H5, H6, H7). |

| ¹³C NMR | Appearance of a C-Br signal at the C3 position (typically ~90-95 ppm). |

| Mass Spectrometry | Molecular ion peak corresponding to C₈H₅BrClN with the characteristic isotopic pattern for bromine and chlorine. |

Mandatory Safety Protocols

Adherence to strict safety procedures is paramount when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[15]

-

Ventilation: All operations involving organic solvents and brominating agents must be conducted inside a certified chemical fume hood to avoid inhalation of toxic vapors.[16]

-

Reagent Handling:

-

N-Bromosuccinimide (NBS) is an irritant and should be handled with care. Avoid inhalation of dust.[6]

-

Organic solvents like THF and ethyl acetate are flammable and should be kept away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Aqueous and organic waste streams should be segregated.

Conclusion

The synthesis of this compound is reliably achieved through the regioselective electrophilic bromination of 4-chloro-1H-indole. The use of N-bromosuccinimide under controlled, low-temperature conditions provides a high-yielding, clean, and scalable route to this valuable synthetic intermediate. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully incorporate this key building block into their synthetic programs for the development of novel therapeutics and other advanced materials.

References

- 1. chemijournal.com [chemijournal.com]

- 2. vc.bridgew.edu [vc.bridgew.edu]

- 3. ecommons.luc.edu [ecommons.luc.edu]

- 4. rsc.org [rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]

- 11. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Bromo-4-chloro-1H-indole: A Versatile Heterocyclic Building Block

This guide provides a comprehensive technical overview of 3-Bromo-4-chloro-1H-indole (CAS Number: 1181332-74-0), a halogenated indole derivative of significant interest to researchers and professionals in drug discovery, medicinal chemistry, and organic synthesis. We will delve into its chemical properties, a robust synthesis protocol, detailed spectroscopic characterization, and its extensive applications as a versatile synthetic intermediate.

Introduction: The Strategic Importance of Halogenated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] The strategic introduction of halogen atoms, such as bromine and chlorine, onto the indole ring profoundly influences the molecule's physicochemical properties, including lipophilicity and metabolic stability, and provides a reactive handle for further molecular elaboration.[1] this compound is a prime example of a dihalogenated indole that offers differential reactivity, making it a highly valuable building block for the synthesis of complex molecular architectures. The bromo substituent at the electron-rich C3-position is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1181332-74-0 |

| Molecular Formula | C₈H₅BrClN |

| Molecular Weight | 230.49 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a solid |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the electrophilic bromination of the commercially available 4-chloro-1H-indole.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1H-indole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the cooled solution.

-

Reaction: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

This procedure is based on established methods for the C3-bromination of indoles.[3]

Spectroscopic Characterization

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ||||

| H-1 | ~8.2 | br s | - | N-H |

| H-2 | ~7.3 | s | - | C2-H |

| H-5 | ~7.1 | dd | ~8.0, 1.0 | Ar-H |

| H-6 | ~7.2 | t | ~8.0 | Ar-H |

| H-7 | ~7.5 | d | ~8.0 | Ar-H |

| ¹³C NMR | ||||

| C-2 | ~125 | - | - | Ar-C |

| C-3 | ~100 | - | - | C-Br |

| C-3a | ~128 | - | - | Ar-C |

| C-4 | ~120 | - | - | C-Cl |

| C-5 | ~122 | - | - | Ar-C |

| C-6 | ~123 | - | - | Ar-C |

| C-7 | ~112 | - | - | Ar-C |

| C-7a | ~135 | - | - | Ar-C |

Mass Spectrometry (EI): Expected molecular ion peaks at m/z 229 and 231, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthetic Utility and Applications in Drug Discovery

The true value of this compound lies in its potential for diversification through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C3 position is significantly more reactive than the carbon-chlorine bond at the C4 position, allowing for selective functionalization.[2][5] This differential reactivity is a key strategic advantage in multi-step syntheses.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the C3 position.[6][7]

Caption: Suzuki-Miyaura coupling of this compound.

Heck Reaction

The Heck reaction enables the arylation or vinylation of the indole core by coupling with alkenes. This reaction is instrumental in synthesizing substituted alkenes.[8][9][10]

Caption: Heck reaction of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, allowing for the formation of carbon-nitrogen bonds. This reaction can be employed to introduce primary or secondary amines at the C3 position of the indole, a common motif in bioactive molecules.[11][12][13]

Caption: Buchwald-Hartwig amination of this compound.

Conclusion

This compound is a strategically important and versatile building block for organic synthesis and drug discovery. Its dihalogenated nature allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the more reactive C3-bromo position. This technical guide provides a foundational understanding of its synthesis, characterization, and vast potential for the creation of novel and complex molecular entities.

References

- 1. 4-Bromo-7-chloro-1H-indole | 126811-30-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. research.rug.nl [research.rug.nl]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Spectroscopic Characterization of 3-Bromo-4-chloro-1H-indole: A Technical Guide

Introduction

This guide is structured to provide not just data, but the underlying scientific rationale, empowering researchers to interpret their own experimental results with confidence.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The numbering convention for the indole ring is critical for assigning NMR signals.

Caption: IUPAC numbering of the 3-Bromo-4-chloro-1H-indole scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans due to the low natural abundance of ¹³C (e.g., 1024 or more), relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs), followed by phase and baseline correction.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH -1 | 8.2 - 8.5 | br s | - |

| H-2 | 7.3 - 7.5 | s | - |

| H-5 | 7.1 - 7.3 | d | ~8.0 |

| H-6 | 7.0 - 7.2 | t | ~8.0 |

| H-7 | 7.4 - 7.6 | d | ~8.0 |

Interpretation of the ¹H NMR Spectrum

-

N-H Proton (H-1): The indole N-H proton is expected to appear as a broad singlet in a downfield region (8.2-8.5 ppm). Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. In DMSO-d₆, this peak would be even more pronounced and might show coupling to H-2 if exchange is slow.

-

C-H Protons (H-2, H-5, H-6, H-7):

-

H-2: The proton at the 2-position is adjacent to the nitrogen atom and is expected to be a singlet due to the bromine substitution at the 3-position, which eliminates vicinal coupling. Its chemical shift will be in the aromatic region, typically around 7.3-7.5 ppm.

-

H-7: This proton is deshielded by the anisotropic effect of the pyrrole ring and the inductive effect of the adjacent nitrogen, placing it further downfield among the benzene ring protons, likely around 7.4-7.6 ppm. It will appear as a doublet due to coupling with H-6.

-

H-5 and H-6: These protons will form a coupled system. H-6 is expected to be a triplet (or more accurately, a doublet of doublets that appears as a triplet if J₅,₆ ≈ J₆,₇) around 7.0-7.2 ppm. H-5 will be a doublet due to coupling with H-6, appearing around 7.1-7.3 ppm. The presence of the electron-withdrawing chlorine at C-4 will influence the precise shifts of these aromatic protons.

-

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 124 - 127 |

| C-3 | 95 - 98 |

| C-3a | 128 - 131 |

| C-4 | 120 - 123 (C-Cl) |

| C-5 | 122 - 125 |

| C-6 | 120 - 123 |

| C-7 | 112 - 115 |

| C-7a | 134 - 137 |

Interpretation of the ¹³C NMR Spectrum

-

C-3 (C-Br): The most upfield signal in the aromatic region is expected to be C-3, directly attached to the bromine. The heavy atom effect of bromine causes significant shielding, shifting the resonance to approximately 95-98 ppm.

-

C-4 (C-Cl): The carbon bearing the chlorine atom will also be influenced by the halogen, though less dramatically than the bromine-substituted carbon. Its chemical shift is predicted to be in the 120-123 ppm range.

-

C-2: This carbon is adjacent to the nitrogen and will appear in the typical range for indole C-2 carbons, around 124-127 ppm.

-

Aromatic Carbons (C-5, C-6, C-7): These carbons will resonate in the aromatic region between 112-125 ppm. C-7 is often the most shielded of the benzenoid carbons in an indole, appearing around 112-115 ppm.

-

Quaternary Carbons (C-3a, C-7a): The two quaternary carbons at the ring junction will appear further downfield, with C-7a, adjacent to the nitrogen, being the most deshielded at around 134-137 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will generate the spectrum, which is plotted as transmittance versus wavenumber.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3300 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 650 - 550 | Strong |

Interpretation of the IR Spectrum

-

N-H Stretch: A characteristic sharp peak is expected in the region of 3400-3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the indole ring.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching will appear just above 3000 cm⁻¹. The C=C stretching vibrations of the indole ring will produce a series of bands in the 1600-1450 cm⁻¹ region.

-

C-X Stretches: The carbon-halogen stretching vibrations will be found in the fingerprint region. The C-Cl stretch typically appears as a strong band between 800 and 600 cm⁻¹, while the C-Br stretch is found at a lower frequency, between 650 and 550 cm⁻¹.[1] These bands can sometimes overlap.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Impact (EI) is a common hard ionization technique that provides detailed fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 231/233/235 | Molecular ion peak cluster |

| [M-Br]⁺ | 152/154 | Loss of a bromine radical |

| [M-Cl]⁺ | 196/198 | Loss of a chlorine radical |

| [M-HBr]⁺ | 150/152 | Loss of hydrogen bromide |

| [M-HCl]⁺ | 195/197 | Loss of hydrogen chloride |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The most critical feature will be the molecular ion peak. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks.[1] The expected m/z values are:

-

C₈H₅⁷⁹Br³⁵Cl⁺ = 230.93

-

C₈H₅⁸¹Br³⁵Cl⁺ and C₈H₅⁷⁹Br³⁷Cl⁺ = 232.93

-

C₈H₅⁸¹Br³⁷Cl⁺ = 234.93 This will result in a complex pattern of peaks at approximately m/z 231, 233, and 235. The relative intensities of these peaks are a definitive signature of a compound containing one bromine and one chlorine atom.

-

-

Fragmentation Pattern:

-

A common fragmentation pathway for halogenated compounds is the loss of the halogen radical.[2] Therefore, prominent peaks corresponding to the loss of Br (resulting in a cluster around m/z 152/154) and the loss of Cl (a cluster around m/z 196/198) are expected.

-

Loss of HBr or HCl is also a possible fragmentation pathway.

-

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the structural confirmation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. For researchers and drug development professionals, this information serves as a robust baseline for interpreting experimentally acquired data. The predicted chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns are grounded in the fundamental principles of spectroscopy and are supported by data from analogous structures. By following the outlined experimental protocols and using this guide as an interpretive reference, scientists can confidently verify the structure and purity of this important synthetic intermediate.

References

- 1. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

3-Bromo-4-chloro-1H-indole solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-4-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated indole derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active molecules, and halogenation is a key strategy to modulate their physicochemical and pharmacological properties. Understanding the solubility and stability of this compound is paramount for its successful application in drug discovery, process development, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining these critical parameters, offering field-proven insights and detailed experimental protocols.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and developability. The presence of both bromine and chlorine atoms, along with the indole core, influences the molecule's polarity and crystal lattice energy, which in turn dictates its solubility in various media.

Theoretical Considerations

The indole nucleus possesses both a polar N-H group capable of hydrogen bonding and a nonpolar aromatic system. The addition of a bromine and a chlorine atom increases the molecule's molecular weight and lipophilicity, which would generally suggest poor aqueous solubility. However, the polarizability of the halogens can also lead to favorable interactions with certain organic solvents.

Predicted Solubility in Common Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can effectively solvate the polar N-H group and interact favorably with the halogenated aromatic ring. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups of these solvents can act as hydrogen bond donors and acceptors, interacting with the indole N-H. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The similar polarities and potential for halogen bonding suggest good solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Aromatic | Toluene, Benzene | Low to Moderate | While nonpolar, the aromatic nature of these solvents may allow for some pi-stacking interactions. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity suggests poor solubility. |

| Aqueous | Water, Buffered Solutions | Very Low | The high lipophilicity of the molecule predicts poor aqueous solubility. |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium between the dissolved and solid states of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. Adsorption of the compound to the filter should be evaluated.

-

Dilution: Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

Self-Validation:

-

The presence of undissolved solid at the end of the experiment confirms that saturation was reached.

-

Analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) can verify that equilibrium has been achieved (i.e., the concentration no longer increases with time).

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile of this compound

Assessing the stability of a molecule is a regulatory requirement and is fundamental to understanding its shelf-life, storage conditions, and potential degradation pathways.[2] Forced degradation, or stress testing, is a critical component of this assessment.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and to establish the specificity of the analytical method.[3][4]

Caption: Forced Degradation Stress Conditions.

Experimental Protocols for Forced Degradation:

General Considerations:

-

Aim for 5-20% degradation of the parent compound.[5]

-

Use a concentration of approximately 1 mg/mL.[5]

-

A control sample (unstressed) should be analyzed alongside the stressed samples.

1. Acid and Base Hydrolysis:

- Acid: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours).[6]

- Base: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60-80 °C for a specified time.[6]

- Neutralization: After the stress period, cool the samples to room temperature and neutralize them before analysis.

- Insight: The indole ring can be susceptible to degradation under acidic conditions, while the halogen substituents may be labile under basic conditions.

2. Oxidative Degradation:

- Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.[5]

- Stir at room temperature for a specified time.

- Insight: The electron-rich indole ring is prone to oxidation.

3. Thermal Degradation:

- Store the solid compound in an oven at elevated temperatures (e.g., 60 °C, 80 °C) for a specified period.[5]

- For solutions, heat the sample in a suitable solvent.

- Insight: This assesses the intrinsic thermal stability of the molecule.

4. Photostability Testing:

- Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[2][5]

- A dark control sample should be stored under the same conditions but protected from light.

- Insight: Many aromatic compounds are susceptible to photodegradation.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, excipients, or other potential impurities. Reversed-phase HPLC with UV detection is the most common technique for this purpose.[7]

Caption: Workflow for Stability-Indicating HPLC Method Development.

Key Steps:

-

Initial Method Development:

-

Column: A C18 column is a good starting point for a molecule with the polarity of this compound.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

-

Method Optimization using Stressed Samples:

-

Inject the samples from the forced degradation studies.

-

Adjust the mobile phase composition, gradient, pH, and temperature to achieve adequate resolution between the parent peak and all degradation product peaks.

-

-

Method Validation:

-

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

-

Safe Handling and Storage

As a halogenated organic compound, this compound should be handled with appropriate safety precautions.

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to minimize degradation.

Conclusion

While specific experimental data for this compound is limited, this guide provides a robust framework for researchers to determine its solubility and stability profiles. By following the detailed protocols for thermodynamic solubility determination and forced degradation studies, coupled with the development of a validated stability-indicating HPLC method, scientists can generate the critical data needed for informed decision-making in their research and development endeavors. A thorough understanding of these fundamental properties is essential for unlocking the full potential of this and other novel chemical entities.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. ijrpp.com [ijrpp.com]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to 3-Bromo-4-chloro-1H-indole: Synthesis, History, and Application

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] The strategic introduction of halogen atoms onto this privileged structure is a critical tool for modulating molecular properties to enhance therapeutic potential.[2][3] This guide provides a comprehensive technical overview of 3-Bromo-4-chloro-1H-indole, a di-halogenated indole derivative that serves as a versatile intermediate in organic synthesis and drug discovery. We will explore its historical context through the evolution of indole synthesis, detail robust synthetic methodologies with an emphasis on the causality behind experimental choices, characterize its physicochemical properties, and discuss its applications as a strategic building block in the development of complex bioactive molecules.

The Indole Scaffold: A Foundation in Medicinal Chemistry

The story of indole chemistry is deeply rooted in the study of natural products, beginning with the investigation of the dye indigo in the 19th century.[4] The formal isolation of the parent indole heterocycle was achieved by Adolf von Baeyer in 1866. This aromatic bicyclic system, consisting of a benzene ring fused to a pyrrole ring, was soon identified as the core of the essential amino acid tryptophan, as well as numerous alkaloids and signaling molecules like serotonin. Its unique electronic properties and geometric shape allow it to mimic peptide structures and engage in a wide array of interactions with biological targets, cementing its status as a "privileged scaffold" in drug discovery.[1]

The Strategic Role of Halogenation in Indole-Based Drug Design

The functionalization of the indole core is a primary strategy for generating chemical diversity and fine-tuning pharmacological activity. Halogenation, in particular, offers a powerful method for modulating key molecular attributes:

-

Lipophilicity: The introduction of chlorine and bromine atoms generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Metabolic Stability: Halogens can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.

-

Binding Affinity: The size and electronegativity of halogens can profoundly influence how a molecule fits into a protein's binding pocket. Bromine, with its greater size and polarizability compared to chlorine, can form strong halogen bonds, which are increasingly recognized as critical interactions for enhancing ligand-receptor affinity.[2]

-

Synthetic Handles: Halogen atoms serve as versatile synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the late-stage introduction of complex substituents. The differential reactivity of an aryl-chloro bond versus an indole-bromo bond provides opportunities for selective, sequential modifications.

The specific placement of a bromine atom at the C3 position and a chlorine atom at the C4 position, as in this compound, creates a synthetically valuable intermediate poised for diverse chemical elaboration.

Synthesis of this compound: Pathways and Protocols

The synthesis of this compound can be approached from two primary retrosynthetic perspectives: direct halogenation of a pre-formed indole ring or construction of the indole ring from an appropriately substituted benzene precursor.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of this compound.

Pathway A: Regioselective Bromination of 4-chloro-1H-indole (Primary Method)

This is the most direct and common approach. The indole ring is highly electron-rich, making it susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and kinetically favored site for substitution.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice.[5] Unlike elemental bromine (Br₂), which can be aggressive and lead to over-bromination or side reactions, NBS provides a low, controlled concentration of electrophilic bromine. This selectivity is crucial for achieving clean mono-bromination at the desired C3 position.

-

Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is typically used to dissolve the indole substrate and NBS.

-

Temperature: The reaction is often performed at low temperatures (e.g., -78 °C to 0 °C).[6] This helps to manage the exothermic nature of the reaction and further enhances the selectivity for the kinetic C3 product, preventing potential side reactions or rearrangement.

This protocol is adapted from a standard, peer-reviewed procedure for the C3-bromination of a protected indole.[6]

-

Preparation: An oven-dried, three-necked round-bottomed flask is equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer. The flask is charged with 4-chloro-1H-indole (1.0 eq) and anhydrous THF (approx. 10 mL per gram of indole).

-

Inert Atmosphere: The system is purged with dry nitrogen or argon.

-

Cooling: The stirred solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: N-Bromosuccinimide (1.05 eq), dissolved in a minimum amount of anhydrous THF, is added dropwise to the cooled indole solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

-

Workup: The mixture is allowed to warm to room temperature. Water is added, and the product is extracted with an organic solvent like ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to afford this compound.

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Pathway B: Fischer Indole Synthesis (Alternative Method)

The Fischer indole synthesis, discovered in 1883, is a classic and powerful method for constructing the indole ring.[7] This pathway would involve reacting 3-bromo-4-chlorophenylhydrazine with an aldehyde or ketone under acidic conditions.

-

Hydrazone Formation: Condensation of 3-bromo-4-chlorophenylhydrazine with a suitable carbonyl compound (e.g., pyruvic acid or an aldehyde) to form the corresponding phenylhydrazone.

-

Acid-Catalyzed Rearrangement: The phenylhydrazone, in the presence of a Brønsted or Lewis acid (e.g., polyphosphoric acid, ZnCl₂), undergoes a[7][7]-sigmatropic rearrangement.[8]

-

Cyclization and Aromatization: The rearranged intermediate cyclizes and eliminates ammonia to yield the final aromatic indole product.

While powerful, this method can be limited by the availability of the substituted phenylhydrazine precursor and may yield a mixture of regioisomers if an unsymmetrical ketone is used.[7] The synthesis of 3-bromo-4-chlorophenylhydrazine would likely start from 3-bromo-4-chloroaniline.[9]

Physicochemical and Spectroscopic Profile

The accurate characterization of this compound is essential for its use in further synthetic applications.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅BrClN |

| Molecular Weight | 230.49 g/mol |

| CAS Number | 1181332-74-0 |

| Appearance | Typically an off-white to light brown solid |

| 1H NMR (Predicted) | δ ~8.1 (br s, 1H, N-H), 7.5-7.1 (m, 4H, Ar-H) |

| 13C NMR (Predicted) | δ ~136, 129, 126, 125, 123, 115, 112, 95 |

Note: NMR chemical shifts are estimates and may vary based on solvent and experimental conditions.

History, Applications, and Significance in Drug Discovery

While a singular "discovery" paper for this compound is not prominent in the historical record, its existence is a direct result of the maturation of organic synthesis, particularly the development of regioselective halogenation techniques in the 20th century. Its history is one of utility as a key intermediate rather than a final product.

The true value of this molecule lies in its role as a versatile building block for constructing more complex, biologically active compounds. The distinct halogen atoms at the C3 and C4 positions allow for orthogonal chemical transformations.

Caption: The synthetic versatility of this compound as a molecular scaffold.

This scaffold has been implicitly or explicitly used in the synthesis of compounds targeting a range of biological systems. For example, related bromo-chloro-phenyl structures are key components in potent MEK inhibitors for cancer therapy.[10] The analogous 7-bromo-4-chloro substitution pattern is found in intermediates for the potent anti-HIV capsid inhibitor, Lenacapavir, highlighting the pharmaceutical industry's interest in this specific class of halogenated heterocycles.[11] Its utility is frequently documented in patents for kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic targets where the rigid indole core serves to orient substituents for optimal receptor binding.

Conclusion

This compound is more than a simple chemical compound; it is a product of over a century of chemical innovation and a testament to the power of strategic molecular design. While it may not have a famed discovery story of its own, its history is written in the countless complex molecules it helps to create. For researchers in drug discovery, it represents a highly valuable and versatile intermediate, offering multiple handles for chemical modification to explore chemical space and optimize ligand-protein interactions. A thorough understanding of its synthesis and reactivity is therefore a crucial asset for the development of next-generation therapeutics.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-Bromo-7-chloro-1H-indole | 126811-30-1 | Benchchem [benchchem.com]

- 4. chemijournal.com [chemijournal.com]

- 5. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. 3-BROMO-4-CHLOROANILINE synthesis - chemicalbook [chemicalbook.com]

- 10. US11813246B2 - Pharmaceutical composition - Google Patents [patents.google.com]

- 11. chemrxiv.org [chemrxiv.org]

A Comprehensive Theoretical Framework for the Study of 3-Bromo-4-chloro-1H-indole

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The strategic placement of halogen atoms on the indole ring is a well-established method for modulating the physicochemical and biological properties of these molecules, often leading to enhanced therapeutic potential.[2][3] Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Marine organisms, in particular, are a rich source of halogenated indole alkaloids with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][4]

This guide presents a comprehensive theoretical framework for the in-depth study of a novel di-halogenated indole, 3-Bromo-4-chloro-1H-indole. To date, specific theoretical or experimental studies on this particular molecule are not available in the public domain. Therefore, this document serves as a detailed prospectus, outlining a robust computational methodology to predict its structural, spectroscopic, and biological properties. By leveraging established theoretical principles and data from structurally related compounds, we can build a predictive model to guide the future synthesis and experimental validation of this compound as a potential therapeutic agent.

Proposed Synthetic Pathway

While the synthesis of this compound has not been explicitly reported, a plausible route can be conceptualized based on established methods for the synthesis of polysubstituted indoles. A potential approach could involve a multi-step synthesis starting from a readily available di-halogenated aniline precursor, followed by the construction of the indole ring system. Three-component synthesis strategies using ortho-dihaloarenes have also proven effective for generating substituted indoles and could be adapted for this target molecule.[5]

Quantum Chemical Calculations: A DFT-Based Approach

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical investigation of molecular systems, providing a good balance between computational cost and accuracy.[6][7] We propose the use of DFT to elucidate the structural and electronic properties of this compound.

Computational Details

All calculations would be performed using a widely recognized quantum chemistry software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, known for its reliability in predicting the properties of organic molecules, would be employed in conjunction with a 6-311++G(d,p) basis set to ensure a high level of accuracy.[7]

Key Theoretical Descriptors to be Investigated

1. Optimized Molecular Geometry

The first step in the theoretical analysis is to determine the most stable three-dimensional conformation of this compound by performing a full geometry optimization. This will provide key structural parameters.

| Parameter | Predicted Value Range | Significance |

| C-Br Bond Length | 1.85 - 1.95 Å | Influences reactivity and intermolecular interactions. |

| C-Cl Bond Length | 1.70 - 1.80 Å | Affects electronic properties and metabolic stability. |

| N-H Bond Length | ~1.01 Å | Key for hydrogen bonding and biological interactions. |

| Dihedral Angles | Variable | Defines the overall planarity and shape of the molecule. |

2. Spectroscopic Profile Prediction

Theoretical calculations can predict various spectroscopic properties, which are invaluable for the characterization of a newly synthesized compound.

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method will be used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, are crucial for structural confirmation.

-

Vibrational Spectroscopy (FT-IR and Raman): The calculation of vibrational frequencies will allow for the prediction of the FT-IR and Raman spectra. The characteristic vibrational modes associated with the N-H, C-H, C=C, C-Br, and C-Cl bonds can be identified and assigned.[8]

-

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) calculations will be employed to predict the electronic absorption spectra.[9] This will provide insights into the electronic transitions and the chromophoric nature of the molecule.

3. Frontier Molecular Orbitals (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule.

-

HOMO: Represents the ability of a molecule to donate an electron.

-

LUMO: Represents the ability of a molecule to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.[10] The halogen substituents are expected to lower the LUMO energy, potentially making the molecule more reactive.[10]

Conceptual Diagram of Frontier Molecular Orbitals.

4. Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[7]

-

Negative Potential Regions (Red): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the nitrogen atom and the halogen atoms due to their lone pairs of electrons.

-

Positive Potential Regions (Blue): Indicate electron-deficient areas, susceptible to nucleophilic attack. The hydrogen atom of the N-H group is expected to be a site of positive potential.

Molecular Docking Studies: Unveiling Biological Potential

Given the broad spectrum of biological activities exhibited by halogenated indoles, molecular docking studies are a logical next step to explore the therapeutic potential of this compound.[3][11]

Proposed Biological Targets

Based on the activities of similar compounds, several protein targets can be proposed for initial in silico screening:

-

Protein Kinases: Many bromoindole alkaloids are potent kinase inhibitors, making kinases a primary target class.[2]

-

Bacterial and Fungal Enzymes: Halogenated indoles have shown significant antimicrobial and antifungal activity.[3] Enzymes involved in microbial cell wall synthesis or other essential pathways are therefore relevant targets.

-

Factor Xa: Some chloroindole derivatives have been identified as potent inhibitors of Factor Xa, an important target in anticoagulation therapy.[12]

Molecular Docking Workflow

Proposed Workflow for Molecular Docking Studies.

The docking analysis will focus on identifying the most favorable binding pose of this compound within the active site of the target protein. Key parameters for evaluation will be the binding energy (a lower value indicates a more stable complex) and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potentially halogen bonds.[10] The insights gained from these simulations can guide the design of more potent and selective analogues.

Conclusion

This in-depth technical guide outlines a comprehensive theoretical framework for the characterization of this compound. The proposed computational studies, encompassing DFT calculations and molecular docking, will provide a wealth of predictive data on the structural, spectroscopic, and biological properties of this novel compound. The theoretical data generated will be instrumental in guiding its future synthesis and experimental validation, accelerating its potential development as a new therapeutic agent. This predictive, science-led approach exemplifies modern drug discovery, where computational chemistry plays a pivotal role in the rational design of new and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species [mdpi.com]

- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-component indole synthesis using ortho-dihaloarenes [organic-chemistry.org]

- 6. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Bromo-4-chloro-1H-indole

This technical guide provides a comprehensive examination of the predicted electrophilic substitution reactions of 3-Bromo-4-chloro-1H-indole. As a di-halogenated indole derivative, its reactivity is governed by a nuanced interplay of electronic and steric effects. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of indole scaffolds. We will delve into the theoretical underpinnings of the regioselectivity of these reactions and provide plausible synthetic protocols.

Electronic Landscape of this compound: A Prelude to Reactivity

The indole nucleus is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom significantly enhances the electron density of the pyrrole ring, with the C3 position being the most nucleophilic in an unsubstituted indole.[1][2] However, in this compound, the substitution pattern dramatically alters the reactivity landscape.

The bromine atom at the C3 position blocks the most reactive site. Electrophilic attack on 3-substituted indoles can proceed via an initial attack at C3, followed by a rearrangement to the C2 position.[3] The halogen substituents exert two opposing electronic effects:

-

Inductive Effect (-I): Both bromine and chlorine are more electronegative than carbon and thus withdraw electron density through the sigma bond network, deactivating the ring towards electrophilic attack.

-

Resonance Effect (+R): The lone pairs on the halogens can be delocalized into the aromatic system, donating electron density. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation.

The chloro group at the C4 position further deactivates the benzene portion of the indole ring through its inductive effect. This deactivation is expected to be most pronounced at the ortho (C5) and para (C7) positions relative to the chloro substituent.

Therefore, electrophilic attack on this compound is predicted to be more challenging than on unsubstituted indole and the regioselectivity will be a delicate balance between the directing effects of the two halogens and the inherent reactivity of the indole nucleus.

Predicted Regioselectivity of Electrophilic Attack

With the C3 position occupied, the most likely sites for electrophilic attack are the C2, C5, C6, and C7 positions. The electron-withdrawing nature of the chloro group at C4 will likely disfavor substitution at the adjacent C5 position. The C7 position is also electronically deactivated and sterically hindered by the peri-interaction with the C1-H. Therefore, the C2 and C6 positions are anticipated to be the most probable sites for electrophilic substitution.

The following diagram illustrates the predicted sites of electrophilic attack on this compound.

Caption: Predicted sites of electrophilic attack on this compound.

Key Electrophilic Substitution Reactions: A Predictive Analysis

While no direct experimental data for the electrophilic substitution of this compound is readily available in the reviewed literature, we can extrapolate from known reactions of similarly substituted indoles to propose the following synthetic pathways.

Nitration

Nitration of indoles bearing electron-withdrawing groups at the C3 position typically directs the incoming nitro group to the benzene ring, most commonly at the C6 position.[4]

Plausible Reaction:

Caption: Proposed nitration of this compound.

Experimental Protocol:

-

To a stirred solution of this compound in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

-

Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

-

Low Temperature: Nitration is a highly exothermic reaction, and maintaining a low temperature helps to control the reaction rate and prevent unwanted side reactions and decomposition.

Halogenation

Further halogenation of this compound is expected to occur at either the C2 or C6 position. The choice of halogenating agent and reaction conditions will be crucial in determining the regioselectivity.

Plausible Reaction (Bromination):

Caption: Proposed bromination of this compound.

Experimental Protocol:

-

Dissolve this compound in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): A mild and selective brominating agent for electron-rich aromatic compounds.

-

DMF/DCM: Polar aprotic solvents that can facilitate the reaction without participating in it.

Friedel-Crafts Acylation

Friedel-Crafts acylation of indoles typically requires a Lewis acid catalyst.[5][6] For 3-substituted indoles, the reaction can be directed to other positions. Given the electronic deactivation of the ring, a strong Lewis acid and forcing conditions might be necessary. The C6 position is a likely candidate for acylation.

Plausible Reaction:

Caption: Proposed Friedel-Crafts acylation of this compound.

Experimental Protocol:

-

Suspend aluminum chloride (AlCl₃) in a dry, inert solvent like dichloromethane or nitrobenzene.

-

Add the acyl chloride to the suspension and stir to form the acylium ion complex.

-

Cool the mixture and add a solution of this compound in the same solvent dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.

-

Dry the organic phase and purify the product by chromatography.

Causality Behind Experimental Choices:

-

Aluminum Chloride (AlCl₃): A strong Lewis acid required to generate the highly electrophilic acylium ion from the acyl chloride.

-

Inert Solvent: Prevents reaction with the Lewis acid or the reactive intermediates.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for introducing a formyl group onto an electron-rich aromatic ring.[7][8] For 3-substituted indoles, formylation can occur at the C2 position.

Plausible Reaction:

Caption: Proposed Vilsmeier-Haack formylation of this compound.

Experimental Protocol:

-

Cool a solution of N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the DMF with stirring to form the Vilsmeier reagent.

-

Add a solution of this compound to the Vilsmeier reagent.

-

Heat the reaction mixture, monitoring its progress by TLC.

-

After completion, cool the mixture and pour it into ice water.

-

Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry. Recrystallization or column chromatography can be used for further purification.

Causality Behind Experimental Choices:

-

POCl₃ and DMF: These reagents react to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.

-

Heating: Often required to drive the reaction to completion, especially with deactivated substrates.

Summary of Predicted Reactions and Conditions

| Reaction | Electrophile | Reagents | Predicted Major Product(s) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 3-Bromo-4-chloro-6-nitro-1H-indole |

| Bromination | Br⁺ | NBS, DMF | 2,3-Dibromo-4-chloro-1H-indole |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 6-Acyl-3-bromo-4-chloro-1H-indole |

| Vilsmeier-Haack Formylation | [CHCl=N(CH₃)₂]⁺ | POCl₃, DMF | This compound-2-carbaldehyde |

Conclusion

The electrophilic substitution reactions of this compound present a challenging yet synthetically valuable area of study. The interplay of the directing effects of the two halogen substituents and the inherent reactivity of the indole nucleus leads to a complex reactivity profile. This guide provides a predictive framework for the functionalization of this scaffold, highlighting the C2 and C6 positions as the most probable sites for electrophilic attack. The proposed protocols are based on established methodologies for related indole derivatives and serve as a starting point for experimental investigation. Further research is warranted to validate these predictions and fully elucidate the synthetic utility of this compound as a building block in medicinal chemistry and materials science.

References

- 1. growingscience.com [growingscience.com]

- 2. lookchem.com [lookchem.com]

- 3. Electrophilic substitution with position 3 of the indole occupied [quimicaorganica.org]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

Foreword: The Untapped Potential of a Dihalogenated Indole Scaffold

An In-depth Technical Guide to the Potential Biological Activity of 3-Bromo-4-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Its presence in numerous natural products and FDA-approved drugs underscores its therapeutic significance.[2][3] The strategic introduction of halogen atoms onto this scaffold can dramatically alter its physicochemical properties, often enhancing its biological efficacy by improving lipophilicity, metabolic stability, and target binding affinity.[1] This guide focuses on the prospective biological activities of a specific, yet under-explored molecule: this compound. While direct studies on this compound are scarce, a wealth of data on structurally related multi-halogenated indoles allows us to project its potential and outline a clear, actionable roadmap for its investigation. This document serves as a technical primer for researchers aiming to unlock the therapeutic promise of this unique chemical entity.

Part 1: Projected Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[4] Halogenated indoles have recently emerged as a promising class of compounds targeting resilient microbes, including both bacteria and fungi.[4][5]

Rationale: Learning from Analogs

Studies on a library of multi-halogenated indoles have demonstrated potent bactericidal, antibiofilm, and antivirulence activities against methicillin-resistant Staphylococcus aureus (MRSA).[4][6] Compounds like 4-bromo-6-chloroindole have shown bactericidal activity comparable to the antibiotic gentamicin.[6] Furthermore, di-halogenated indoles, such as 5-bromo-4-chloroindole, exhibit potent, broad-spectrum antifungal activity against multiple Candida species, including the notoriously resistant C. auris.[5]

The specific halogenation pattern of this compound, with halogens on both the pyrrole and benzene rings, suggests a high likelihood of similar antimicrobial properties. The proposed mechanism for related compounds involves the generation of intracellular reactive oxygen species (ROS) and the downregulation of key virulence and quorum-sensing genes.[4][6]

Proposed Mechanism of Antimicrobial Action

Based on evidence from related multi-halogenated indoles, this compound is hypothesized to exert a multi-target antimicrobial effect. This pathway likely involves disruption of the microbial cell membrane, induction of oxidative stress through ROS production, and interference with critical signaling pathways that control virulence and biofilm formation.[4][6]

References

- 1. 4-Bromo-7-chloro-1H-indole | 126811-30-1 | Benchchem [benchchem.com]

- 2. rjpn.org [rjpn.org]

- 3. researchgate.net [researchgate.net]

- 4. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species [mdpi.com]

- 6. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-4-chloro-1H-indole molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-4-chloro-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with its halogenated derivatives showing significant therapeutic potential. This guide provides a comprehensive technical examination of the molecular structure and conformational properties of a specific, less-studied derivative: this compound. Due to the limited availability of direct experimental data for this precise isomer, this document establishes a robust theoretical framework and proposes a rigorous, self-validating workflow for its complete characterization. We synthesize principles of electronic and steric effects with detailed, field-proven protocols for spectroscopic analysis, single-crystal X-ray diffraction, and computational modeling. This whitepaper is designed not only to predict the structural attributes of this compound but also to serve as a practical guide for researchers undertaking the synthesis and characterization of novel halogenated indole derivatives.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system, an aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a ubiquitous motif in natural products and pharmaceutical agents. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding, make it a "privileged scaffold" in drug design. Halogenation of the indole core is a common strategy to modulate its physicochemical properties, such as lipophilicity and metabolic stability, and to enhance binding affinity to biological targets through halogen bonding.[1] The specific placement of different halogens, such as bromine and chlorine, can introduce subtle yet profound changes in the molecule's electronic distribution, geometry, and biological activity, making a detailed structural understanding paramount.

Molecular Identity: this compound

This compound is a disubstituted indole derivative. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₅BrClN | [2] |

| CAS Number | 1181332-74-0 | [2] |

| Molecular Weight | 230.49 g/mol | [3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)Br | [3] |

The core structure consists of an indole ring system with a bromine atom substituted at the C3 position of the pyrrole ring and a chlorine atom at the C4 position of the benzene ring.

Caption: 2D representation of this compound.

Theoretical Framework for Structure and Conformation

The final three-dimensional structure and preferred conformation of this compound are dictated by a delicate balance of electronic effects, steric hindrance, and intermolecular forces.

Electronic Effects of Halogen Substituents